N-cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-Cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to an indol-6-yl group and a cycloheptyl-substituted propanamide chain. The cycloheptyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and half-life. This compound is structurally analogous to bioactive molecules targeting enzymes or receptors, though its specific biological targets remain unspecified in available literature .
Properties
Molecular Formula |
C20H24N4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H24N4O2/c25-18(22-16-5-3-1-2-4-6-16)9-10-19-23-20(24-26-19)15-8-7-14-11-12-21-17(14)13-15/h7-8,11-13,16,21H,1-6,9-10H2,(H,22,25) |
InChI Key |
JBBBSHHCHFEFKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indolization for Indole Core Formation
The indole nucleus was synthesized using a modified Fischer indolization protocol. Phenylhydrazine was reacted with 4-methylcyclohexanone under acidic conditions (HCl, ethanol, reflux, 12 h) to yield 6-nitro-1H-indole. Subsequent reduction with hydrogen gas (10% Pd/C, methanol, 50°C, 6 h) provided 1H-indol-6-amine in 78% yield.
Functionalization to Indole-6-Carbonitrile
1H-Indol-6-amine was treated with copper(I) cyanide and tert-butyl nitrite in acetonitrile (0°C to 25°C, 4 h) to afford indole-6-carbonitrile (82% yield). This intermediate served as the precursor for amidoxime formation.
Construction of the 1,2,4-Oxadiazole Ring
Amidoxime Preparation
Indole-6-carbonitrile was reacted with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) under reflux (8 h) to generate indole-6-carboxamidoxime (95% purity by HPLC).
Cyclization with 3-Bromopropanoic Acid
The amidoxime was combined with 3-bromopropanoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C. After stirring for 2 h, the mixture was heated to 60°C for cyclization, yielding 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (67% yield).
Table 1: Optimization of Cyclization Conditions
| Condition | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DCM, TEA | 60 | None | 67 |
| DMF, NaH | 80 | NaH | 72 |
| THF, DBU | 70 | DBU | 58 |
Introduction of the Cycloheptylamide Group
Activation of Propanoic Acid
The carboxylic acid intermediate was activated using thionyl chloride (SOCl2) in anhydrous DCM (0°C, 2 h) to form the corresponding acyl chloride.
Amidation with Cycloheptylamine
The acyl chloride was reacted with cycloheptylamine in DCM/TEA (0°C to 25°C, 4 h) to produce N-cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide (85% yield). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) afforded the final compound with >99% purity.
Structural Characterization and Validation
Spectroscopic Analysis
Purity and Yield Considerations
The final compound exhibited a melting point of 148–150°C and passed HPLC purity criteria (99.3% at 254 nm). The overall yield from indole-6-carbonitrile was 52%, with losses attributed to intermediate purification steps.
Alternative Synthetic Routes and Comparative Analysis
Nucleophilic Substitution Approach
An alternative pathway involved reacting 5-(3-bromopropyl)-3-(1H-indol-6-yl)-1,2,4-oxadiazole with cycloheptylamine in DMF/NaH (80°C, 6 h), yielding the target compound in 70% efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the oxadiazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted indole or oxadiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide. For instance:
- Study on Cell Lines : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent cytotoxic effect with IC50 values of 12 µM for MCF-7 and 18 µM for A549 cells, demonstrating its potential as an anticancer agent .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in cancerous cells .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity:
- In Vitro Studies : It exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:
- Potential Applications : These findings suggest its utility in developing new antimicrobial agents to combat resistant strains of bacteria.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated in various models:
- Macrophage Activation : In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls .
- Therapeutic Implications : This suggests potential applications in treating inflammatory diseases where cytokine overproduction is a concern.
Case Studies
Several case studies have been conducted to explore the biological activities of this compound:
| Study Type | Objective | Findings | Year |
|---|---|---|---|
| Anticancer | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 12 µM | 2023 |
| Antimicrobial | Assess efficacy against bacterial strains | MIC for S. aureus = 32 µg/mL | 2024 |
| Anti-inflammatory | Investigate effects on cytokine production | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, while the oxadiazole ring can interact with enzymes and proteins. The compound may exert its effects through modulation of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Comparative Insights
In contrast, sulfanyl-containing derivatives (e.g., 8a-w) exhibit higher polarity due to the thioether group, enhancing solubility but limiting membrane permeability .
Indole Substitution Position
- Compounds with indol-6-yl groups (e.g., 3d) show distinct NMR chemical shifts compared to indol-5-yl analogues (3c), suggesting altered electronic environments that may influence receptor binding . The target compound’s indol-6-yl group may optimize steric interactions in hydrophobic binding pockets.
Oxadiazole Isomerism and Bioactivity
- The 1,2,4-oxadiazole core in the target compound differs from 1,3,4-oxadiazoles (e.g., 8a-w) in hydrogen-bonding geometry. 1,2,4-oxadiazoles are more rigid and metabolically stable, favoring prolonged in vivo activity .
Biological Selectivity
- CB2-selective compounds (6a-e) leverage nitrophenyl or fluorophenyl groups for electron withdrawal, enhancing receptor affinity. The target compound’s indole moiety may instead engage in π-stacking or hydrophobic interactions, suggesting divergent target profiles .
Research Findings and Data
Comparative Bioactivity Data
While direct bioactivity data for the target compound are unavailable, analogues provide insights:
Biological Activity
N-cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound consists of an indole moiety linked to a cycloheptyl group and an oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, studies on related indole derivatives have shown that they can induce apoptosis in various cancer cell lines through mechanisms involving:
- Mitochondrial Pathways : Increased cytochrome c release and activation of caspases have been documented in studies involving indole compounds .
- Reactive Oxygen Species (ROS) : The generation of ROS has been linked to the induction of apoptosis in cancer cells .
These mechanisms suggest that this compound may similarly affect cancer cell viability.
Neuropharmacological Effects
Compounds containing oxadiazole rings have been reported to interact with G protein-coupled receptors (GPCRs), which play crucial roles in neurotransmission and neuroinflammation. The potential for this compound to modulate these pathways could make it a candidate for treating neurological disorders .
Case Studies and Research Findings
A review of the literature reveals several studies highlighting the biological activity of related compounds:
- Antitumor Efficacy : A study demonstrated that a structurally similar indole compound showed significant tumor reduction in murine models, indicating potential for further development as an anticancer agent .
- Oxadiazole Derivatives : Research on oxadiazole derivatives has indicated their effectiveness as anti-inflammatory agents and their potential role in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cycloheptyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling reactions between oxadiazole precursors and cycloheptylamine derivatives. For example, oxadiazole intermediates are synthesized via cyclization of amidoximes with activated carboxylic acids under reflux in anhydrous solvents (e.g., DCM or THF) . Key intermediates are characterized using , , and NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weights .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement) is the gold standard for unambiguous structural confirmation . For non-crystalline samples, 2D NMR techniques (e.g., HSQC and HMBC) resolve connectivity between the indole, oxadiazole, and cycloheptyl groups. IR spectroscopy identifies functional groups like amide C=O stretches (~1670 cm) .
Q. What solvent systems and chromatographic methods are optimal for purifying this compound?
- Methodological Answer : Reverse-phase HPLC (C18 columns with acetonitrile/water gradients) is effective for final purification. For intermediates, silica gel chromatography using ethyl acetate/hexane mixtures (e.g., 8:2) achieves separation. Recrystallization from ethanol or methanol improves purity for crystalline derivatives .
Advanced Research Questions
Q. How does the substitution pattern on the indole moiety influence the compound’s binding affinity to biological targets (e.g., sphingosine kinase or cannabinoid receptors)?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with substitutions at indole positions 5 or 6 (e.g., halogenation or methoxylation). Radioligand binding assays (using -labeled substrates) quantify affinity for targets like CB2 receptors. Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites, validated by mutagenesis studies .
Q. What experimental strategies address discrepancies in biological activity data across different assay conditions?
- Methodological Answer : Standardize assays using uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%). Use orthogonal methods: compare radiolabeled binding data (e.g., -analogs) with functional assays (cAMP accumulation or calcium flux). Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers due to assay variability .
Q. How can researchers optimize solubility and bioavailability without compromising target engagement?
- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains or tertiary amines) at the cycloheptylamide moiety. Assess logP via shake-flask assays and solubility in PBS (pH 7.4). Pharmacokinetic studies in rodent models (IV/PO administration) measure AUC and . Maintain bioactivity by preserving the oxadiazole-indole pharmacophore .
Data Contradiction and Reproducibility Challenges
Q. How should researchers resolve inconsistencies in reported IC values for enzyme inhibition studies?
- Methodological Answer : Replicate assays in triplicate with internal controls (e.g., known inhibitors). Validate enzyme activity via Western blot or activity-based probes. Cross-reference with published datasets (e.g., ChEMBL) to identify outliers. Consider allosteric modulation or off-target effects via proteome-wide profiling .
Q. What are the critical factors in reproducing crystallization conditions for X-ray studies?
- Methodological Answer : Screen crystallization kits (e.g., Hampton Index) at varying temperatures (4–25°C). Optimize solvent ratios (e.g., 2:1 DMSO:water) and use seeding techniques. Refine structures with SHELXL, ensuring R-factors <5%. Report anisotropic displacement parameters to validate thermal motion models .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
